molecular formula C7H14N2O B13490075 3-(cyclopropylamino)-N-methylpropanamide

3-(cyclopropylamino)-N-methylpropanamide

Cat. No.: B13490075
M. Wt: 142.20 g/mol
InChI Key: MFTWEYSPSHEQRR-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-N-methylpropanamide is an organic compound with the molecular formula C7H14N2O It is characterized by the presence of a cyclopropylamino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylamino)-N-methylpropanamide typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopropylamino)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(cyclopropylamino)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a similar cyclopropyl group but lacking the amide functionality.

    N-Methylpropanamide: Lacks the cyclopropylamino group but shares the amide backbone.

    3-(Cyclopropylamino)propionitrile: Contains a nitrile group instead of the amide group.

Uniqueness

3-(Cyclopropylamino)-N-methylpropanamide is unique due to the combination of the cyclopropylamino group and the N-methylpropanamide backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-(cyclopropylamino)-N-methylpropanamide

InChI

InChI=1S/C7H14N2O/c1-8-7(10)4-5-9-6-2-3-6/h6,9H,2-5H2,1H3,(H,8,10)

InChI Key

MFTWEYSPSHEQRR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCNC1CC1

Origin of Product

United States

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